5-Bromo-n-isobutylpyridine-3-sulfonamide
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Overview
Description
5-Bromo-n-isobutylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H13BrN2O2S and a molecular weight of 293.18 g/mol . This compound is characterized by the presence of a bromine atom, an isobutyl group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The reaction conditions often require the use of bromine or a brominating agent, and the process is carried out under controlled temperatures to ensure the desired substitution occurs . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
5-Bromo-n-isobutylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases.
Common reagents used in these reactions include brominating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis . The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
5-Bromo-n-isobutylpyridine-3-sulfonamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-n-isobutylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site. The bromine atom and isobutyl group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-n-isobutylpyridine-3-sulfonamide include:
- 5-Bromo-N-ethylpyridine-3-sulfonamide
- 5-Bromo-N-(2-methylpropyl)pyridine-3-sulfonamide
These compounds share the pyridine-3-sulfonamide core structure but differ in the substituents attached to the nitrogen atom.
Properties
Molecular Formula |
C9H13BrN2O2S |
---|---|
Molecular Weight |
293.18 g/mol |
IUPAC Name |
5-bromo-N-(2-methylpropyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H13BrN2O2S/c1-7(2)4-12-15(13,14)9-3-8(10)5-11-6-9/h3,5-7,12H,4H2,1-2H3 |
InChI Key |
ZQESLCWXBUKSGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC(=CN=C1)Br |
Origin of Product |
United States |
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